FAM hydrazide 6-isomer
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
FAM hydrazide 6-isomer is synthesized by reacting fluorescein with hydrazine. The reaction typically occurs in an organic solvent such as dimethylformamide or dimethyl sulfoxide, under controlled temperature conditions. The product is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
FAM hydrazide 6-isomer undergoes several types of chemical reactions, including:
Condensation Reactions: Reacts with carbonyl compounds to form hydrazones.
Oxidation and Reduction: Can be involved in redox reactions depending on the reagents used
Common Reagents and Conditions
Condensation: Typically involves aldehydes or ketones in the presence of an acid catalyst.
Oxidation: Uses oxidizing agents like hydrogen peroxide.
Major Products
Scientific Research Applications
FAM hydrazide 6-isomer is widely used in various fields of scientific research:
Chemistry: Used as a fluorescent labeling agent for studying reaction mechanisms and molecular interactions.
Biology: Employed in the labeling and tracking of biomolecules, aiding in the study of cellular processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes and dyes for various industrial applications .
Mechanism of Action
FAM hydrazide 6-isomer exerts its effects through its ability to form stable hydrazone bonds with carbonyl compounds. This reaction is facilitated by the hydrazide group, which reacts with aldehydes and ketones to form a covalent bond. The resulting fluorescent product can be easily detected and measured, making it a valuable tool in various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
FAM hydrazide 5-isomer: Another isomer of fluorescein hydrazide with similar properties but different spatial configuration.
Fluorescein isothiocyanate: A derivative of fluorescein used for labeling amine groups.
Rhodamine hydrazide: A similar fluorescent dye used for labeling carbonyl compounds
Uniqueness
FAM hydrazide 6-isomer is unique due to its specific isomeric form, which provides distinct fluorescence properties and reactivity. This makes it particularly suitable for certain applications where other isomers or derivatives may not perform as effectively .
Properties
IUPAC Name |
4-(hydrazinecarbonyl)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O6/c22-23-20(26)10-1-4-13(21(27)28)16(7-10)19-14-5-2-11(24)8-17(14)29-18-9-12(25)3-6-15(18)19/h1-9,24H,22H2,(H,23,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXMMCATQIRAQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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